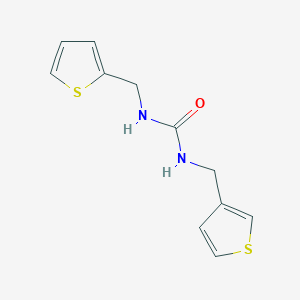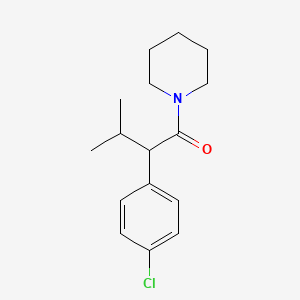
2-(4-Chlorophenyl)-3-methyl-1-(piperidin-1-yl)butan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Chlorophenyl)-3-methyl-1-(piperidin-1-yl)butan-1-one is a synthetic compound belonging to the class of synthetic cathinones. These compounds are structurally related to cathinone, a natural alkaloid found in the khat plant (Catha edulis). Synthetic cathinones are known for their stimulant properties and have been used in various research applications, particularly in the study of psychoactive substances .
Mecanismo De Acción
Target of Action
Compounds with a similar structure have been found to be potent antagonists of the human h (3) receptor .
Mode of Action
Similar compounds have been found to interact with their targets by binding to the receptor and inhibiting its function .
Biochemical Pathways
It can be inferred that the compound may influence pathways related to the function of the h (3) receptor .
Result of Action
As an antagonist of the h (3) receptor, it can be inferred that the compound may inhibit the function of this receptor, leading to downstream effects .
Métodos De Preparación
The synthesis of 2-(4-Chlorophenyl)-3-methyl-1-(piperidin-1-yl)butan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzaldehyde, piperidine, and 3-methylbutan-1-one.
Condensation Reaction: 4-chlorobenzaldehyde is condensed with piperidine to form an intermediate imine.
Reduction: The imine is then reduced to form the corresponding amine.
Alkylation: The amine is alkylated with 3-methylbutan-1-one to yield the final product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Análisis De Reacciones Químicas
2-(4-Chlorophenyl)-3-methyl-1-(piperidin-1-yl)butan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Aplicaciones Científicas De Investigación
2-(4-Chlorophenyl)-3-methyl-1-(piperidin-1-yl)butan-1-one has been extensively studied for its psychoactive properties. It is used in research to understand the effects of synthetic cathinones on the central nervous system. The compound has also been investigated for its potential therapeutic applications in treating conditions such as depression and anxiety . Additionally, it serves as a model compound in the development of new synthetic routes and analytical methods for detecting synthetic cathinones in biological samples .
Comparación Con Compuestos Similares
2-(4-Chlorophenyl)-3-methyl-1-(piperidin-1-yl)butan-1-one is similar to other synthetic cathinones such as:
4-Methylmethcathinone (Mephedrone): Known for its stimulant and empathogenic effects.
Methylenedioxypyrovalerone (MDPV): A potent stimulant with high abuse potential.
N-Ethylhexedrone: Another synthetic cathinone with stimulant properties.
Compared to these compounds, this compound is unique due to its specific chemical structure, which influences its pharmacological profile and potency.
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-3-methyl-1-piperidin-1-ylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClNO/c1-12(2)15(13-6-8-14(17)9-7-13)16(19)18-10-4-3-5-11-18/h6-9,12,15H,3-5,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGWSBINOHRHNIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=C(C=C1)Cl)C(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(E)-3-[4-(benzyloxy)phenyl]-1-[4-(2-methoxyphenyl)piperazino]-2-propen-1-one](/img/structure/B2787553.png)
![N-[(2Z)-3-ethyl-5,6-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrofuran-2-carboxamide](/img/structure/B2787557.png)
![(E)-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2787558.png)
![1-(4-chlorophenyl)-4-[6-(thiolan-3-yloxy)pyridine-3-carbonyl]piperazine](/img/structure/B2787559.png)
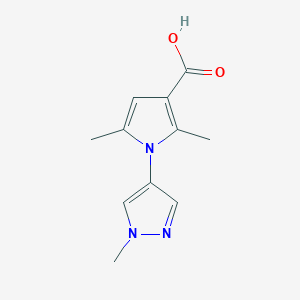
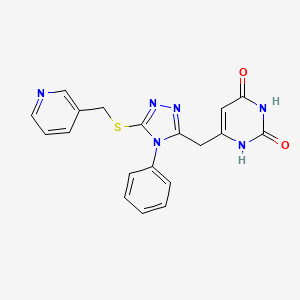
![tert-butyl N-{[1-(aminomethyl)spiro[2.3]hexan-1-yl]methyl}carbamate](/img/structure/B2787565.png)
![Tert-butyl 2-[(but-2-ynoylamino)methyl]-2-(hydroxymethyl)-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B2787567.png)
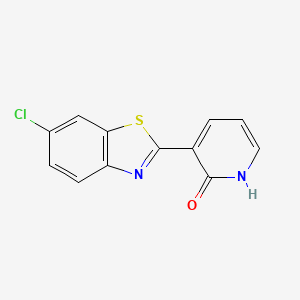
![4-(diethylsulfamoyl)-N-{[4-(4-ethoxyphenyl)-5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B2787571.png)

![3-[4-(4-Methoxy-phenyl)-piperazin-1-yl]-propionic acid](/img/structure/B2787574.png)
![2-(benzylsulfanyl)-1-{4-[(4-methyl-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl}ethan-1-one](/img/structure/B2787575.png)
